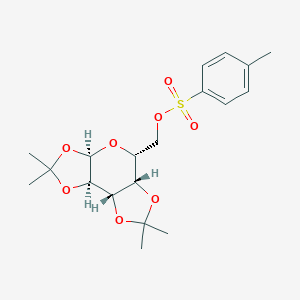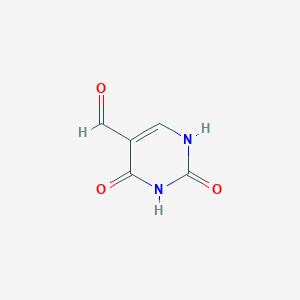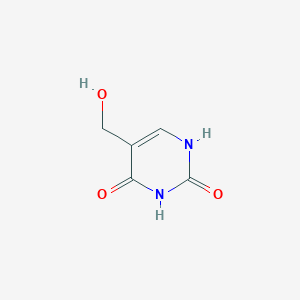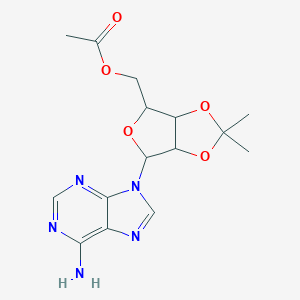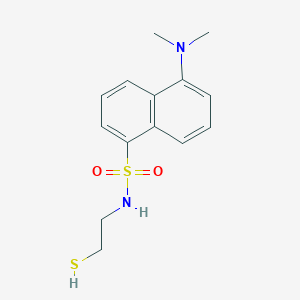
Dansylamidoethyl Mercaptan
Vue d'ensemble
Description
Dansylamidoethyl mercaptan (DAMT) is a small organic molecule with a wide range of applications in scientific research. It is an organosulfur compound that is composed of an amino acid, a mercaptan, and a dansyl group. DAMT is used in a variety of applications, including protein labeling, enzyme assays, and protein-protein interactions. Additionally, DAMT can be used to study the structure and function of proteins, as well as to monitor metabolic pathways. Furthermore, DAMT has been used to study the role of post-translational modifications in protein regulation.
Applications De Recherche Scientifique
Diagnostic Applications in Medical Conditions
Dansylamidoethyl Mercaptan and related volatile sulfur compounds (VSCs) like methyl mercaptan are primarily known for their role in diagnostic applications. They are significantly involved in the detection and identification of various bacteria and medical conditions:
Identification of Pathogenic Bacteria : VSCs, including methyl mercaptan, are products of bacterial metabolism and can serve as biological markers for the presence of pathogens. These compounds can be detected in the exhaled breath of patients, allowing for non-invasive monitoring and early detection of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. This is particularly crucial in critically ill patients where early detection can significantly influence the treatment outcomes (Bos, Sterk, & Schultz, 2013).
Oral Malodor and Periodontitis : VSCs like methyl mercaptan are major contributors to oral malodor and are associated with periodontitis. They are produced by the bacterial putrefaction of protein in the oral cavity. Methyl mercaptan and other VSCs are found to be toxic to tissues and may play a significant role in the pathogenesis of periodontal diseases, causing detrimental changes in the extracellular matrix and local immune response of periodontal tissues (Ratcliff & Johnson, 1999).
Chemical Testing and Analysis
This compound can also be utilized in chemical testing and analysis due to its distinct properties:
- Gas Filter Testing : In research related to the development of test procedures for gas filters, especially those used in chemical, biological, radiological, and nuclear (CBR) filter systems, this compound and related mercaptans have been investigated. Although the use of mercaptans for this purpose was found to have limitations due to their hazardous nature, the concept of using odor to test the efficacy of gas filters has been explored (Gilder, 1964).
Mécanisme D'action
Dansylamidoethyl Mercaptan is a chemical compound with the molecular formula C14H18N2O2S2 and a molecular weight of 310.44 . It exhibits fluorescent properties
Pharmacokinetics
Its solubility in chloroform suggests that it might be well-absorbed in the body. The compound’s storage instructions indicate that it should be stored at -20° C , which might imply that it is sensitive to temperature and could degrade at higher temperatures.
Action Environment
Its storage instructions suggest that it is sensitive to temperature , and thus, its efficacy and stability might be affected by the temperature of its environment.
Propriétés
IUPAC Name |
5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(17,18)15-9-10-19/h3-8,15,19H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZZMACEVFIQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409591 | |
| Record name | Dansylamidoethyl Mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5354-61-0 | |
| Record name | Dansylamidoethyl Mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



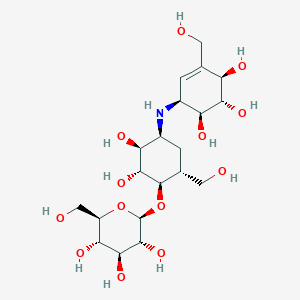
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
